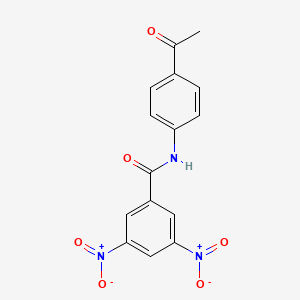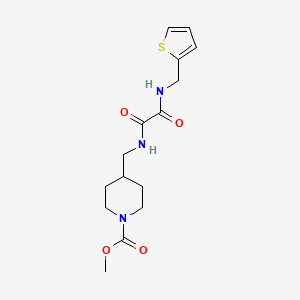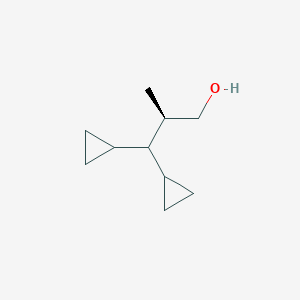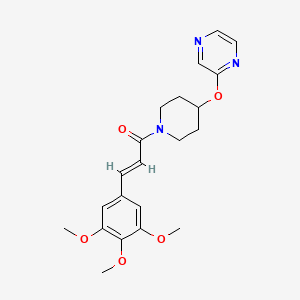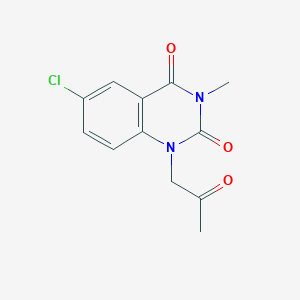
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known by the name "thiolutin" and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, this compound has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea has been found to have antifungal properties and can be used as a fungicide to protect crops from fungal infections. In biotechnology, this compound has been used as a tool to study gene expression and protein synthesis.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in various biological processes. For example, it has been found to inhibit the activity of RNA polymerase, which is involved in the transcription of DNA into RNA. It has also been found to inhibit the activity of chitin synthase, which is involved in the synthesis of chitin, a component of fungal cell walls.
Biochemical and Physiological Effects:
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea has several biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea in lab experiments is its broad-spectrum activity against bacteria and fungi. This makes it a useful tool for studying the mechanisms of action of these microorganisms. However, one of the limitations of using this compound is its toxicity. It can be toxic to both humans and animals, and care must be taken when handling it in the lab.
Direcciones Futuras
There are several future directions for research on 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new applications for this compound in medicine, agriculture, and biotechnology. Finally, there is a need for further studies to understand the mechanism of action of 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea and its potential toxicity. These studies will help to optimize the use of this compound in various fields and ensure its safe and effective use.
Métodos De Síntesis
The synthesis of 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea involves the reaction of 3,3,5-trimethylcyclohexanone with thiourea in the presence of a base such as sodium hydroxide. The reaction yields 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea as a white crystalline solid. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2OS/c1-9-6-10(8-12(2,3)7-9)14-11(16)13-4-5-15/h9-10,15H,4-8H2,1-3H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVUHHONVJIBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=S)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)
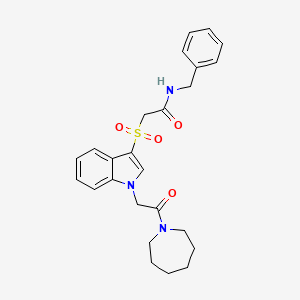
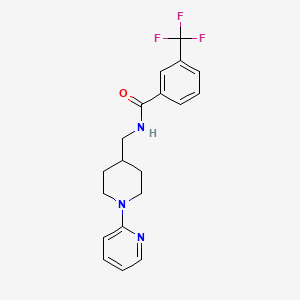
![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)
![7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2843579.png)

